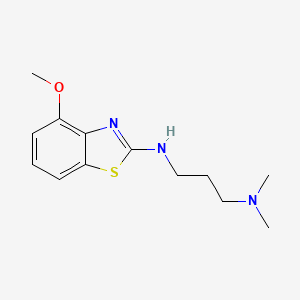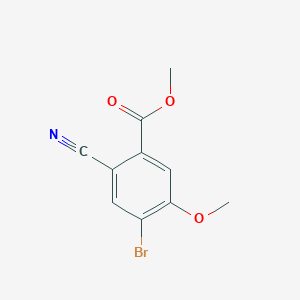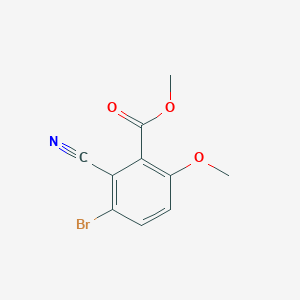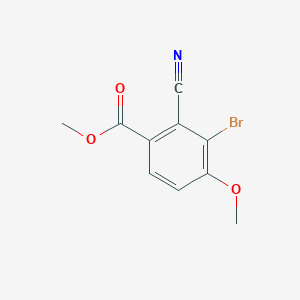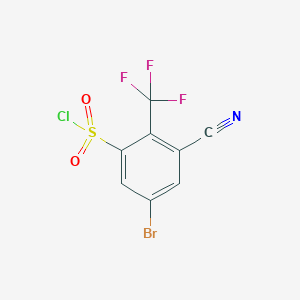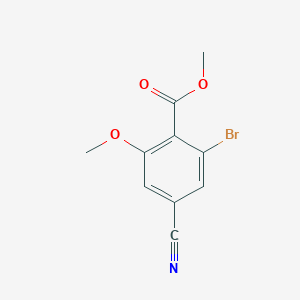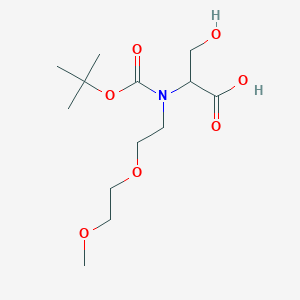
Boc-(2-(2-methoxyethoxy)ethyl)-l-serine
Overview
Description
Boc-(2-(2-methoxyethoxy)ethyl)-l-serine, also known as Boc-Ser-OMe, is an important synthetic amino acid and an important building block for peptide synthesis. It is a versatile compound that can be used in a variety of applications in the fields of biochemistry, biophysics, and pharmacology.
Scientific Research Applications
Polymer Synthesis and Material Science
Boc-(2-(2-methoxyethoxy)ethyl)-l-serine is utilized in the synthesis of unique polymers with specific structural characteristics. For instance, it has been used to create polymers like poly(O-(2-(2-methoxyethoxy)ethyl)-L-serine) which adopts beta-sheet conformations in the solid state. These polymers demonstrate solubility in water independent of pH and transition to beta-sheet conformation upon the addition of certain solvents like methanol or acetonitrile (Hwang & Deming, 2001).
Biomedical and Pharmaceutical Research
The compound is also used in the biomedical field for synthesizing cyclic carbonates derived from amino acids like l-serine, which have applications in anionic ring-opening polymerization. These cyclic carbonates are synthesized by reacting triphosgene with diols obtained from N-benzyloxycarbonyl-l-serine (Sanda, Kamatani, & Endo, 2001). This process highlights its potential in creating diverse polymeric materials with possible pharmaceutical applications.
Peptide Synthesis
In peptide synthesis, Boc-(2-(2-methoxyethoxy)ethyl)-l-serine is used for protecting the hydroxyl function of amino acids like serine and hydroxyproline. This is crucial in facilitating certain reactions without undesired interference from these functional groups. The protected amino acids are then applied in various peptide synthesis methodologies (Vadolas et al., 2009).
Advanced Synthesis and Catalysis
In the field of advanced synthesis and catalysis, this compound is used in the preparation of coupling agents like ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma). These agents are employed for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. Their use in both solid phase and solution phase peptide synthesis underscores their versatility and efficiency (Thalluri et al., 2013).
properties
IUPAC Name |
3-hydroxy-2-[2-(2-methoxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO7/c1-13(2,3)21-12(18)14(10(9-15)11(16)17)5-6-20-8-7-19-4/h10,15H,5-9H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPNSZCUTJXYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOC)C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(2-(2-methoxyethoxy)ethyl)-l-serine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




